molecular formula C7H12N2S2 B1679881 2-(Sec-butyldisulfanyl)-1h-imidazole CAS No. 141400-58-0

2-(Sec-butyldisulfanyl)-1h-imidazole

Cat. No. B1679881
M. Wt: 188.3 g/mol
InChI Key: BPBPYQWMFCTCNG-UHFFFAOYSA-N
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Description

2-(Sec-butyldisulfanyl)-1H-imidazole, also known as sec-butyldisulfanyl imidazole (SBI), is a sulfur-containing heterocyclic compound that is of interest due to its potential biological activity. It has been studied for a variety of applications in medicinal chemistry, organic synthesis, and biochemistry. This review aims to provide an overview of the synthesis of SBI, its scientific research applications, mechanisms of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis Techniques

Research has elucidated various methods for the synthesis of 2-(2-alkoxyphenyl)-1H-imidazoles, including reactions of methyl salicylate with ethane-1,2-diamine, subsequent alkylation, and oxidative aromatization reactions. Different dehydrogenation techniques, oxidation methods, and conditions for the successful transformation of imidazolines into imidazoles have been explored, with comparisons drawn regarding experimental arrangements, reaction times, product purity, and yields (Pařík et al., 2006).

Chemical Properties and Synthesis of Hydroxylic Ionic Liquids

The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, which includes nitrogenous centers and variable basicity, has been achieved. The process involves the reaction of butyl glycidyl ether with 1-(3-aminopropyl)imidazole and the subsequent neutralization to produce hydroxylic ionic liquids. These liquids display rapid proton migration between basic centers and notable thermal properties, such as low glass transition temperatures and high conductivity under anhydrous conditions (Shevchenko et al., 2017).

Reactivity and Structural Analysis

The lithiation of 1-(dimethylsulfamoyl)imidazole and subsequent reactions leading to the synthesis of 1-(dimethylsulfamoyl)-2-imidazolecarboxaldehyde have been studied. The structural determination of the isomers was achieved through spectroscopic methods and X-ray crystallography. The proposed mechanism for the isomerization process provides insights into the reactivity and structural dynamics of these compounds (Kim et al., 1995).

properties

IUPAC Name

2-(butan-2-yldisulfanyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBPYQWMFCTCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SSC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875689
Record name S-BUTYL (2-IMIDAZOLYL) DISULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth.
Record name PX-12
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

2-(Sec-butyldisulfanyl)-1h-imidazole

CAS RN

141400-58-0
Record name IV 2 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PX-12
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 141400-58-0
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URL https://echa.europa.eu/information-on-chemicals
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Record name PX-12
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TR DiRaimondo, NM Plugis, X Jin… - Journal of medicinal …, 2013 - ACS Publications
Whereas the role of mammalian thioredoxin (Trx) as an intracellular protein cofactor is widely appreciated, its function in the extracellular environment is not well-understood. Only few …
Number of citations: 50 pubs.acs.org
NMC Plugis - 2016 - search.proquest.com
Celiac disease is a lifelong autoimmune disease of the small intestine that affects 1% of most populations. The autoimmune features of the disease require the presence of dietary …
Number of citations: 0 search.proquest.com
TR DiRaimondo - 2013 - search.proquest.com
Celiac disease (CD; celiac sprue) is a widespread inflammatory disease of the small intestine. The primary genetic (HLA-DQ2 or, less frequently,-DQ8) and environmental (dietary gluten…
Number of citations: 0 search.proquest.com
L Zhou, XY Lin, RY Xue, JL Yang… - Environmental …, 2023 - ACS Publications
Arsenic (As) exposure has been related to many diseases, including cancers. Given the antioxidant and anti-inflammatory properties, the dietary supplementation of polyphenols may …
Number of citations: 3 pubs.acs.org
MJ Strowitzki, AS Ritter, G Kimmer… - Pharmacological …, 2019 - Elsevier
Wound healing responses are physiological reactions to injuries and share common characteristics and phases independently of the injured organ or tissue. A major hallmark of wound …
Number of citations: 27 www.sciencedirect.com

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